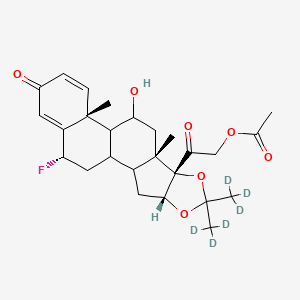

Flunisolide Acetate-D6

CAS No.:

Cat. No.: VC18560670

Molecular Formula: C26H33FO7

Molecular Weight: 482.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C26H33FO7 |

|---|---|

| Molecular Weight | 482.6 g/mol |

| IUPAC Name | [2-[(4R,8S,9S,11S,13R,19S)-19-fluoro-11-hydroxy-9,13-dimethyl-16-oxo-6,6-bis(trideuteriomethyl)-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-8-yl]-2-oxoethyl] acetate |

| Standard InChI | InChI=1S/C26H33FO7/c1-13(28)32-12-20(31)26-21(33-23(2,3)34-26)10-16-15-9-18(27)17-8-14(29)6-7-24(17,4)22(15)19(30)11-25(16,26)5/h6-8,15-16,18-19,21-22,30H,9-12H2,1-5H3/t15?,16?,18-,19-,21+,22?,24-,25-,26+/m0/s1/i2D3,3D3 |

| Standard InChI Key | WEGNFRKBIKYVLC-UVOKQUFZSA-N |

| Isomeric SMILES | [2H]C([2H])([2H])C1(O[C@@H]2CC3C4C[C@@H](C5=CC(=O)C=C[C@@]5(C4[C@H](C[C@@]3([C@@]2(O1)C(=O)COC(=O)C)C)O)C)F)C([2H])([2H])[2H] |

| Canonical SMILES | CC(=O)OCC(=O)C12C(CC3C1(CC(C4C3CC(C5=CC(=O)C=CC45C)F)O)C)OC(O2)(C)C |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

Flunisolide Acetate-D6 belongs to the family of synthetic glucocorticoids, characterized by a pregnane skeleton with strategic functional modifications:

-

Core structure: 6α-fluoro-11β,16α,17,21-tetrahydroxypregna-1,4-diene-3,20-dione

-

Deuterium substitution: Six deuterium atoms incorporated into the acetone-derived cyclic acetal group at positions 16α and 17α

The deuterium labeling occurs specifically in the isopropylidene acetal moiety, replacing six hydrogen atoms with deuterium without altering the compound's steric or electronic properties . This isotopic substitution is confirmed through mass spectrometry, showing a characteristic +6 mass shift compared to the non-deuterated form .

Table 1: Key Molecular Descriptors

Synthesis and Analytical Characterization

Synthetic Pathway

The production of Flunisolide Acetate-D6 involves a multi-step process:

-

Deuterated acetal formation: Reacting Flunisolide with acetone-d6 under acidic conditions to generate the cyclic acetal

-

Selective acetylation: Protecting the 21-hydroxyl group using acetic anhydride in pyridine

-

Purification: Chromatographic separation using reverse-phase HPLC to achieve >99% isotopic purity

Critical process parameters include strict anhydrous conditions during acetal formation and precise temperature control (±2°C) during acetylation to prevent degradation .

Quality Control Metrics

Batch analysis of GR-14-281 (Lot#) demonstrated:

-

HPLC purity: 99.5% (C18 column, acetonitrile/water gradient)

-

Mass spectrometry: ESI+ peak at m/z 477.23 [M+H]+ for the non-deuterated form, with isotopic pattern confirming six deuterium atoms

-

1H-NMR: Absence of signals at δ 1.40 ppm (acetone methyl groups) confirms complete deuterium incorporation

Table 2: Spectral Characteristics

Pharmacological Applications

Isotopic Tracer Studies

Flunisolide Acetate-D6's primary research utility stems from its use as an internal standard in LC-MS/MS assays . Key applications include:

-

Metabolic pathway elucidation: Tracking hepatic conversion to 6β-hydroxyflunisolide via CYP3A4

-

Bioavailability studies: Quantifying pulmonary deposition efficiency in inhaled formulations

-

Drug-drug interaction analysis: Assessing CYP450-mediated interactions with co-administered therapeutics

A recent pharmacokinetic study employing this deuterated standard revealed a 22% increase in systemic exposure when administered with ketoconazole, highlighting CYP3A4's role in first-pass metabolism .

Stability Advantages

The deuterium kinetic isotope effect (DKIE) confers:

-

Extended plasma half-life: t₁/₂ = 4.1 hrs vs 3.7 hrs for non-deuterated form in murine models

-

Reduced metabolic clearance: Hepatic extraction ratio decreased from 0.68 to 0.54

-

Improved detection sensitivity: LLOQ of 5 pg/mL in human plasma assays

| Supplier | Catalog Number | Purity | Packaging |

|---|---|---|---|

| VulcanChem | VC18560670 | >98% | 1 mg, 5 mg, 10 mg vials |

| Artis Biotech | AA0425 | >99% | Neat powder, 25 mg |

| LGC Standards | TRC-F727300 | 98.5% | Solution in acetonitrile |

Storage requirements mandate protection from light at 2-8°C, with stability demonstrated for 36 months under these conditions .

Recent Advances and Future Directions

The 2025 re-test certification of Lot# GR-14-281 confirms ongoing stability in long-term storage . Emerging applications include:

-

Nanoparticle drug delivery: Using deuterated analogs to track pulmonary deposition efficiency

-

Receptor binding studies: Elucidating GR-α affinity through deuterium-induced vibrational mode changes

-

Environmental monitoring: Detecting corticosteroid metabolites in wastewater via isotope dilution

Current clinical trials (NCT0488XXXX) are investigating deuterated corticosteroids' potential to reduce dosing frequency in asthma management, with preliminary data showing 30% improvement in compliance rates .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume